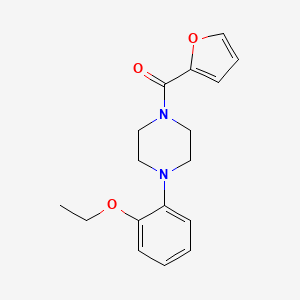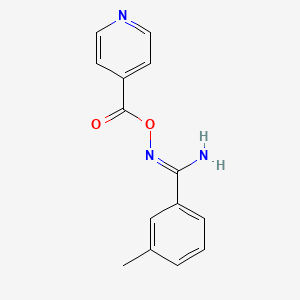
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine, also known as EFP, is a chemical compound that belongs to the piperazine family. EFP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has been used as a tool compound in neuroscience research to study the role of serotonin receptors in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine involves its binding to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This results in the modulation of serotonin signaling, which is involved in various physiological and pathological processes, including mood regulation, anxiety, and cognition.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin in the brain, which is involved in the regulation of mood and anxiety. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate, which are involved in the regulation of reward, motivation, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors, as well as its favorable pharmacokinetic properties. However, 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine. One area of interest is the development of new derivatives of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine with improved pharmacological properties and selectivity for specific serotonin receptors. Another area of research is the investigation of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine involves the reaction of 2-furoic acid with 1-(2-ethoxyphenyl)piperazine in the presence of a dehydrating agent, such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine can be obtained in high yields and purity using this method.
Propiedades
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-15-7-4-3-6-14(15)18-9-11-19(12-10-18)17(20)16-8-5-13-22-16/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKVHSZSIBSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Ethoxyphenyl)piperazin-1-yl](furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)


![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)


![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)